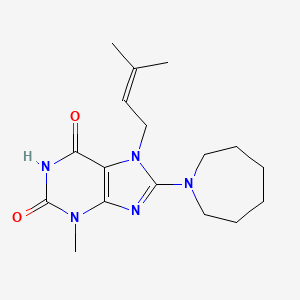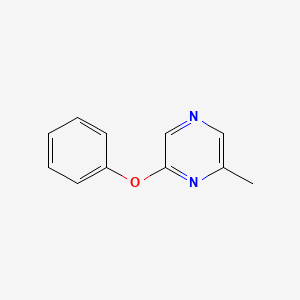![molecular formula C13H14N2O4 B6500010 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 2549021-52-3](/img/structure/B6500010.png)
9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of the diazabicyclo[4.2.1]nonane and 1,3,7-triazaspiro[4.4]nonane-2,4-dione families . These compounds are known to possess biological activity and have been demonstrated as potential dual orexin receptor antagonists, delta opioid agonists, serotonin reuptake inhibitors, dopamine transporter inhibitors, antibacterial agents, and antitumor antibiotics .
Synthesis Analysis
While specific synthesis methods for “9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione” were not found, related compounds such as 3,9-diazabicyclo[4.2.1]nonane have been synthesized using a [3+2] cycloaddition-based one-pot methodology . This involves a three-component [3+2] cycloaddition followed by reduction and lactamization .Wirkmechanismus
Target of Action
The primary targets of 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4Similar compounds, such as thiazolidine-2,4-diones, have been shown to target both vegfr-2 and egfr tyrosine kinases . These kinases play crucial roles in cell signaling pathways, particularly in processes such as cell growth and differentiation.
Mode of Action
The exact mode of action of 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4Similar compounds have been shown to inhibit the activity of their target kinases, thereby disrupting the associated cell signaling pathways .
Biochemical Pathways
The specific biochemical pathways affected by 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4Inhibition of vegfr-2 and egfr tyrosine kinases would likely impact pathways related to cell growth, differentiation, and angiogenesis .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4Similar compounds have shown good admet profiles in silico , suggesting potential for good bioavailability.
Result of Action
The molecular and cellular effects of 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4Similar compounds have shown anticancer activities against various human tumor cell lines , suggesting that this compound may also have potential anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione in lab experiments is that it is a relatively stable compound. This makes it easy to handle and store. Additionally, this compound is relatively inexpensive and can be easily synthesized. The main limitation of using this compound in lab experiments is that it can be toxic if not handled properly. Additionally, this compound can be difficult to synthesize in large quantities.
Zukünftige Richtungen
There are several potential future directions for 9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione research. This compound could be used to develop new antibiotics and anti-inflammatory drugs. This compound could also be used to develop new methods of synthesizing heterocyclic compounds. Additionally, this compound could be used to develop new methods of synthesizing pharmaceuticals. Finally, this compound could be used to develop new methods of treating cancer and other diseases.
Synthesemethoden
9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione can be synthesized in several different ways, including the Williamson ether synthesis, the Grignard reaction, and the Ullmann reaction. The Williamson ether synthesis involves the reaction of an alkyl halide and an alcohol in the presence of a strong base, such as sodium hydroxide. The Grignard reaction involves the reaction of an alkyl halide and a metal, such as magnesium, in the presence of a strong base, such as sodium hydroxide. The Ullmann reaction involves the reaction of an alkyl halide and a metal, such as copper, in the presence of a strong base, such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione has a wide range of applications in the scientific research field. It has been used in the synthesis of several compounds, including amino acids, peptides, and nucleosides. It has also been used in the synthesis of several heterocyclic compounds, such as imidazoles, thiazoles, and pyridines. This compound has also been used in the synthesis of several pharmaceuticals, such as antibiotics and anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
9-phenylmethoxy-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11-13(15-12(17)14-11)8-18-7-10(13)19-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGZRRANTBUTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(CO1)C(=O)NC(=O)N2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[(pyridin-2-yl)methoxy]quinoline](/img/structure/B6499930.png)
![2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N,N-diethylacetamide](/img/structure/B6499937.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6499945.png)
![tert-butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6499947.png)

![2-[8-(4-methoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetonitrile](/img/structure/B6499958.png)
![2-[8-(4-ethoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6499967.png)
![1,4-dimethyl 2-[2-(morpholin-4-yl)acetamido]benzene-1,4-dicarboxylate](/img/structure/B6499980.png)
![8-(ethylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499993.png)

![2-[(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B6500002.png)
![2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B6500012.png)
![ethyl 4-{2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6500019.png)

